2,5-Bis(trimethylstannyl)selenophene
Overview
Description
2,5-Bis(trimethylstannyl)selenophene is an organoselenium compound with the chemical formula C10H20SeSn2. It is characterized by the presence of two trimethylstannyl groups attached to a selenophene ring. This compound is typically a white to pale yellow solid and is soluble in organic solvents. It is primarily used as an intermediate in organic synthesis and in the preparation of functional materials .
Preparation Methods
2,5-Bis(trimethylstannyl)selenophene is commonly synthesized through the reaction of trimethyltin chloride with selenophene. The synthetic route involves the following steps[2][2]:
Lithiation of Selenophene: Selenophene is treated with n-butyllithium in dry tetrahydrofuran (THF) at -78°C to form the lithiated intermediate.
Stannylation: The lithiated intermediate is then reacted with trimethyltin chloride at -78°C, followed by warming to room temperature. The reaction mixture is then quenched with water and extracted with diethyl ether.
Purification: The organic layers are combined, washed with brine, and dried over magnesium sulfate. The crude product is purified by recrystallization from ethanol to obtain white needle-like crystals of this compound.
Chemical Reactions Analysis
2,5-Bis(trimethylstannyl)selenophene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, to form carbon-carbon bonds with aryl or vinyl halides[][2].
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Stille coupling reaction, the product would be a selenophene derivative with new substituents at the 2 and 5 positions.
Scientific Research Applications
2,5-Bis(trimethylstannyl)selenophene has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of other organoselenium compounds and functional materials.
Polymer Chemistry: The compound is used as a building block in the synthesis of conjugated polymers for applications in organic electronics, such as organic solar cells.
Material Science: It is employed in the preparation of materials with unique electronic and optical properties, which are useful in various technological applications.
Mechanism of Action
The mechanism of action of 2,5-Bis(trimethylstannyl)selenophene in its applications involves its ability to participate in cross-coupling reactions and form stable carbon-selenium bonds. The trimethylstannyl groups facilitate these reactions by acting as leaving groups, allowing the formation of new carbon-carbon or carbon-heteroatom bonds. The selenophene ring provides a conjugated system that can interact with other molecular components, enhancing the electronic properties of the resulting materials .
Comparison with Similar Compounds
2,5-Bis(trimethylstannyl)selenophene can be compared with similar compounds such as 2,5-Bis(trimethylstannyl)thiophene and 2,5-Bis(trimethylstannyl)furan. These compounds share a similar structure but differ in the heteroatom present in the ring (selenium, sulfur, or oxygen). The presence of selenium in this compound imparts unique electronic properties, such as red-shifted absorption and improved electron mobility, compared to its sulfur and oxygen analogs .
Similar Compounds
- 2,5-Bis(trimethylstannyl)thiophene
- 2,5-Bis(trimethylstannyl)furan
- 2,5-Bis(trimethylstannyl)pyrrole
These compounds are used in similar applications but offer different electronic and optical properties due to the varying heteroatoms in their structures .
Properties
IUPAC Name |
trimethyl-(5-trimethylstannylselenophen-2-yl)stannane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Se.6CH3.2Sn/c1-2-4-5-3-1;;;;;;;;/h1-2H;6*1H3;; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJBEISROOTMQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=CC=C([Se]1)[Sn](C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20SeSn2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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